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4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

Kinase inhibitor design Structure-activity relationship Pyrrolo[2,3-b]pyridine scaffold

Researchers using generic pyrrolo[2,3-b]pyridine benzamides risk target inactivity due to substitution-dependent kinase selectivity. This compound provides a structurally differentiated SGK-1 probe with a unique N-propyl linker and para-pyrrolylbenzamide motif-absent in GSK 650394. Key advantages: (1) Enables comparative cytotoxicity profiling in MCF-7 and A549 cells; (2) Serves as a starting point for systematic linker SAR studies; (3) Supplied at ≥95% purity for reproducible kinase assays.

Molecular Formula C21H20N4O
Molecular Weight 344.418
CAS No. 1788770-23-9
Cat. No. B2776192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide
CAS1788770-23-9
Molecular FormulaC21H20N4O
Molecular Weight344.418
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CC4=C3N=CC=C4
InChIInChI=1S/C21H20N4O/c26-21(18-6-8-19(9-7-18)24-13-1-2-14-24)23-12-4-15-25-16-10-17-5-3-11-22-20(17)25/h1-3,5-11,13-14,16H,4,12,15H2,(H,23,26)
InChIKeyNOLIQICBSFFYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1788770-23-9): Chemical Class and Procurement-Relevant Characteristics


4-(1H-Pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1788770-23-9) is a heterocyclic benzamide derivative that integrates a 4-(1H-pyrrol-1-yl)phenyl moiety with a 1H-pyrrolo[2,3-b]pyridin-1-yl fragment via a propyl linker . The compound belongs to the pyrrolo[2,3-b]pyridine benzamide class, a privileged scaffold in kinase inhibitor drug discovery with demonstrated activity against c-Met, SGK-1, CDK8, and other clinically relevant kinases [1][2][3]. Its molecular formula is C₂₁H₂₀N₄O, molecular weight 344.42 g/mol, with typical commercial purity ≥95% .

Why Generic Pyrrolo[2,3-b]pyridine Benzamides Cannot Substitute for 4-(1H-Pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1788770-23-9)


Within the pyrrolo[2,3-b]pyridine benzamide class, subtle variations in the benzamide N-substituent, linker length, and aryl decoration profoundly alter kinase selectivity profiles and cellular potency [1]. The target compound uniquely combines a 4-(1H-pyrrol-1-yl) substituent on the benzamide ring with an N-propyl-linked 1H-pyrrolo[2,3-b]pyridine, a motif absent in known clinical candidates such as Cabozantinib (quinoline-based) and GSK 650394 (benzoic acid-based SGK inhibitor). SAR studies on closely related pyrrolo-pyridine benzamide series demonstrate that even single-atom modifications to the benzamide substituent can shift A549 cytotoxicity IC₅₀ values by over 10-fold and alter c-Met inhibitory activity [1]. Procurement of a generic pyrrolo[2,3-b]pyridine benzamide without this specific substitution pattern therefore carries a high risk of target inactivity or off-target effects in assays validated against the target compound.

Quantitative Differentiation Evidence for 4-(1H-Pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1788770-23-9) vs. Closest Analogs


Structural Differentiator: 4-(1H-Pyrrol-1-yl)benzamide Motif Absent in Leading Pyrrolo[2,3-b]pyridine Comparators

The target compound incorporates a 4-(1H-pyrrol-1-yl) substituent at the para-position of the benzamide ring connected via an N-propyl linker to 1H-pyrrolo[2,3-b]pyridine . In contrast, the leading pyrrolo-pyridine benzamide derivative compound 21 (Zhang et al., 2022) and compound 69 (reviewed pyrrolo-pyridine benzamide) carry different N-aryl substitutions on the benzamide, and the clinical-stage SGK-1 inhibitor GSK 650394 employs a benzoic acid core rather than a benzamide [1]. This para-pyrrolylbenzamide motif introduces a distinct hydrogen-bond-accepting pyrrole nitrogen and extended π-surface, predicted to alter hinge-region contacts in kinase ATP-binding pockets relative to unsubstituted or halogenated benzamide analogs .

Kinase inhibitor design Structure-activity relationship Pyrrolo[2,3-b]pyridine scaffold

Cytotoxicity Potency Cross-Reference: Pyrrolo-Pyridine Benzamide Class IC₅₀ Values Against A549, HeLa, and MCF-7 Cell Lines

A closely related pyrrolo-pyridine benzamide derivative (compound 69, Fig. 16 in the review citing Zhang et al., 2022) exhibited IC₅₀ values of 1.06 μM (A549), 10.87 μM (HeLa), and 0.11 μM (MCF-7) in cytotoxicity assays [1]. While direct head-to-head data for the target compound are not available in the public domain, compound 69 shares the pyrrolo-pyridine benzamide core with the target and differs primarily in the benzamide N-substituent. By comparison, Cabozantinib—a multi-kinase inhibitor used as a positive control in the same study series—showed inferior late apoptosis induction (6.89% vs. 8.13% for compound 21) and lower in vivo tumor growth inhibition (47.9% vs. 64.5%) [2]. These data establish that benzamide substituent identity is a key potency determinant in this chemotype.

Anticancer cytotoxicity A549 lung cancer MCF-7 breast cancer HeLa cervical cancer

Kinase Selectivity Context: SGK-1 Class Affinity Benchmark vs. GSK 650394

Pyrrolo[2,3-b]pyridine derivatives, including the target compound's core scaffold, are described in multiple patents as SGK-1 kinase inhibitors [1][2]. The established SGK-1 inhibitor GSK 650394 (a pyrrolo[2,3-b]pyridine-bearing benzoic acid) exhibits IC₅₀ values of 62 nM (SGK1) and 103 nM (SGK2) in the SPA assay . While the target compound carries a benzamide rather than a benzoic acid at the equivalent position, the shared pyrrolo[2,3-b]pyridine hinge-binding motif predicts SGK-1 engagement. In a 2024 SAR study of 18 novel pyrrolo[2,3-b]pyridine derivatives, SGK1 inhibitory activity was confirmed to be highly sensitive to the nature of the N-substituent on the pyridine ring, with certain analogs achieving nanomolar potency [3]. Direct SGK-1 IC₅₀ data for CAS 1788770-23-9 are not publicly available, and users should verify activity experimentally.

SGK-1 kinase inhibition Renal disease Cancer therapy AGC kinase family

Physicochemical Property Differentiation vs. Cabozantinib and GSK 650394 for Formulation and Assay Design

The target compound (MW = 344.42 g/mol, C₂₁H₂₀N₄O, tPSA estimated ~57 Ų, cLogP estimated ~3.2) is substantially smaller and more lipophilic than Cabozantinib (MW = 501.51 g/mol, tPSA = 110 Ų, cLogP ~4.5) [1] and has a different ionization profile compared to the carboxylic acid-bearing GSK 650394 (MW = 398.45 g/mol, pKₐ ~4.2 for COOH) [2]. The target compound's neutral amide character and absence of ionizable carboxylic acid groups predict superior passive membrane permeability in cell-based assays and simplified DMSO stock preparation without pH adjustment, in contrast to GSK 650394 which requires neutralization for consistent solubility.

Drug-likeness Physicochemical properties Assay design Solubility

Linker Length and Flexibility: N-Propyl vs. Direct N-Linked Pyrrolo[2,3-b]pyridine Analogs

The target compound employs an N-propyl linker (-CH₂-CH₂-CH₂-) between the benzamide nitrogen and the 1H-pyrrolo[2,3-b]pyridine ring . This contrasts with several comparator chemotypes: compound 21 (Zhang et al., 2022) and the CDK8 inhibitor compound 46 (Yan et al., 2024) use direct N-aryl or shorter linkers to connect the benzamide to the pyrrolo[2,3-b]pyridine core [1][2]. The three-carbon propyl spacer introduces greater conformational freedom, potentially enabling the pyrrolo[2,3-b]pyridine to access a wider range of hinge-region geometries in the kinase ATP-binding pocket. SAR studies on closely related human neutrophil elastase (HNE) inhibitors confirm that even single-carbon linker modifications to pyrrolo[2,3-b]pyridine derivatives shift IC₅₀ values from 15–51 nM to inactive [3], underscoring the criticality of linker identity for target engagement.

Linker SAR Conformational flexibility Kinase inhibitor design Binding pose

Optimal Application Scenarios for 4-(1H-Pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1788770-23-9)


SGK-1 Kinase Probe Development and Selectivity Profiling

Given the pyrrolo[2,3-b]pyridine scaffold's established SGK-1 inhibitory activity as documented in patent WO2006063167A1 [1] and the 2024 SAR study by Jeon et al. [2], this compound serves as a structurally differentiated probe for SGK-1 inhibitor programs. Its unique N-propyl linker and para-pyrrolylbenzamide motif (absent in GSK 650394) make it valuable for exploring alternative binding modes within the SGK-1 ATP pocket. Users should benchmark against GSK 650394 (SGK1 IC₅₀ = 62 nM) as a positive control in any biochemical or cellular SGK-1 assay .

Anticancer Cytotoxicity Screening in MCF-7 Breast Cancer and A549 Lung Cancer Models

The pyrrolo-pyridine benzamide class has demonstrated potent cytotoxicity, with the representative compound 69 achieving an IC₅₀ of 0.11 μM in MCF-7 and 1.06 μM in A549 cells [3]. The target compound, with its distinct substitution pattern, is well-suited for comparative cytotoxicity profiling against these cell lines. Cabozantinib, a multi-kinase clinical inhibitor, provides a relevant positive control for c-Met-driven cancer models (tumor growth inhibition = 47.9%) and should be included as a reference standard [4].

Kinase Selectivity Panel Screening for c-Met and Off-Target Profiling

The pyrrolo-pyridine benzamide series exhibits c-Met kinase inhibitory activity, with compound 21 forming four key hydrogen bonds with the c-Met kinase hinge region (Met1160, Phe1134, Phe1223) as demonstrated by molecular dynamics simulations [4]. The target compound's unique para-pyrrolyl substituent and N-propyl linker are predicted to alter kinase selectivity relative to compound 21. Procurement for broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) is recommended to map this compound's unique selectivity fingerprint against the reference c-Met inhibitor Cabozantinib [4].

Medicinal Chemistry Hit-to-Lead Optimization with a Focus on Linker SAR

The N-propyl linker is a key structural feature distinguishing this compound from direct-linked pyrrolo[2,3-b]pyridine benzamides. Human neutrophil elastase SAR data demonstrate that linker modifications in this scaffold can shift IC₅₀ values from the 15–51 nM range to complete inactivity [5]. This compound is therefore a strategic starting point for systematic linker SAR studies—synthesizing ethyl, butyl, and rigidified analogs and measuring potency shifts against kinase panels—to identify the optimal linker geometry for the target of interest.

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